3,4-diamino-N,N'-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
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Overview
Description
3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE: is a complex organic compound with a molecular formula of C22H20N4O4S2 and a molecular weight of 468.549 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves the condensation of appropriate aromatic amines with thieno[2,3-b]thiophene derivatives under controlled conditions. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.
Supramolecular Chemistry:
Biology and Medicine:
Pharmacological Properties: Thieno[2,3-b]thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Drug Development: The compound can be used as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-DIAMINO-N2,N5-BIS(2-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE: This compound has a similar structure but with methoxy groups at different positions.
3,4-DIAMINO-N2,N5-BIS(4-CHLOROPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE: This compound has chloro groups instead of methoxy groups.
Uniqueness: The presence of methoxy groups in 3,4-DIAMINO-N2,N5-BIS(4-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE imparts unique electronic properties, making it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions and its potential pharmacological properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C22H20N4O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H20N4O4S2/c1-29-13-7-3-11(4-8-13)25-20(27)18-16(23)15-17(24)19(32-22(15)31-18)21(28)26-12-5-9-14(30-2)10-6-12/h3-10H,23-24H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
KFYZBBRKVLBFTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
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